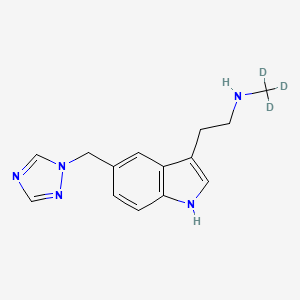
N10-Monodesmethyl Rizatriptan-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N10-Monodesmethyl Rizatriptan-d3 is a labeled metabolite of Rizatriptan, a triptan drug used primarily for the treatment of migraines. This compound is often used in scientific research, particularly in the field of proteomics . Its molecular formula is C14H14D3N5, and it has a molecular weight of 258.34 .
Métodos De Preparación
The preparation of N10-Monodesmethyl Rizatriptan-d3 involves synthetic routes that typically include the use of deuterated reagents to introduce deuterium atoms into the molecule. Specific reaction conditions and industrial production methods are not widely documented, but the synthesis generally follows the principles of organic chemistry involving the modification of the parent compound, Rizatriptan .
Análisis De Reacciones Químicas
N10-Monodesmethyl Rizatriptan-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
N10-Monodesmethyl Rizatriptan-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed as a biochemical tool in proteomics research to study protein interactions and functions. Additionally, it is used in pharmacokinetic studies to understand the metabolism and bioavailability of Rizatriptan .
Mecanismo De Acción
The mechanism of action of N10-Monodesmethyl Rizatriptan-d3 is similar to that of Rizatriptan. It acts as an agonist at the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of cranial blood vessels and the inhibition of neuropeptide release. This action results in the constriction of cranial blood vessels and the reduction of inflammation, thereby alleviating migraine symptoms .
Comparación Con Compuestos Similares
N10-Monodesmethyl Rizatriptan-d3 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and stability of the compound. Similar compounds include:
Rizatriptan: The parent compound used for migraine treatment.
N-Monodesmethyl Rizatriptan: A metabolite with similar activity at the 5-HT1B/1D receptors.
Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLSIBBGWEXCH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
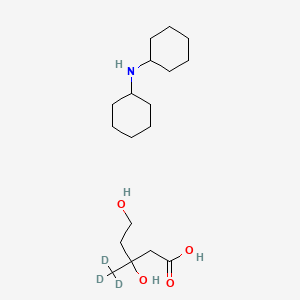
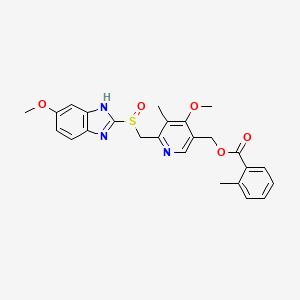
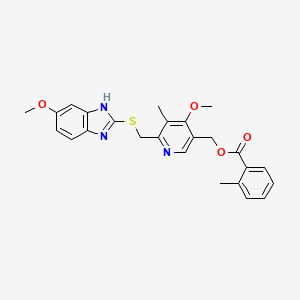
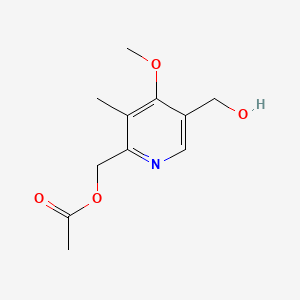
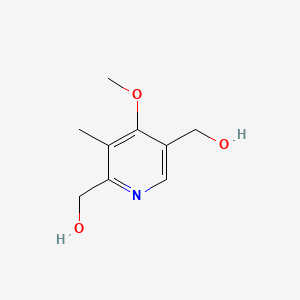
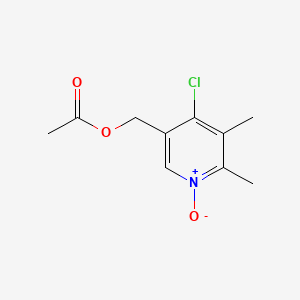
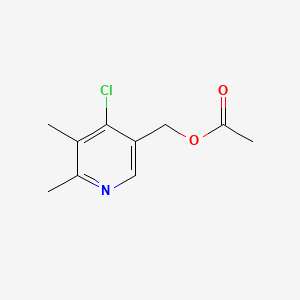
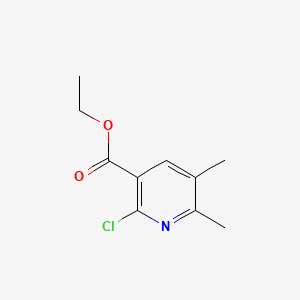
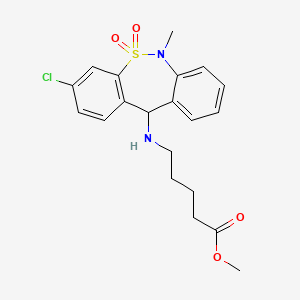
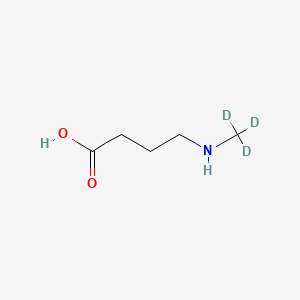

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
